Angiotensin II acetate
CAS No.: 68521-88-0
VCID: VC21540338
Molecular Formula: C52H75N13O14
Molecular Weight: 1106.2 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.

Description |
Angiotensin II acetate is the acetate salt form of therapeutic angiotensin II, a synthetic version of the naturally occurring peptide hormone angiotensin II. This compound plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body . Angiotensin II acetate is used primarily for the treatment of septic or other distributive shock by increasing blood pressure through vasoconstriction and stimulating the release of aldosterone . Mechanism of ActionAngiotensin II acetate acts by binding to angiotensin II type 1 receptors on vascular smooth muscle cells, leading to Ca2+/calmodulin-dependent phosphorylation of myosin. This results in smooth muscle contraction and vasoconstriction, increasing blood pressure . Additionally, it stimulates the release of aldosterone, which enhances sodium and water reabsorption in the kidneys, further contributing to blood pressure elevation . Clinical Use and Efficacy
Safety ProfileWhile angiotensin II acetate is generally considered safe for use in humans, it carries risks such as increased thrombotic events, delirium, peripheral ischemia, and lactic acidosis . These adverse effects are often associated with systemic or local hypoperfusion, common in shock patients .
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CAS No. | 68521-88-0 | |||||||||||||||||||||||||||
Product Name | Angiotensin II acetate | |||||||||||||||||||||||||||
Molecular Formula | C52H75N13O14 | |||||||||||||||||||||||||||
Molecular Weight | 1106.2 g/mol | |||||||||||||||||||||||||||
IUPAC Name | acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |||||||||||||||||||||||||||
Standard InChI | InChI=1S/C50H71N13O12.C2H4O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;1-2(3)4/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);1H3,(H,3,4)/t28-,33-,34-,35-,36-,37-,38-,40-,41-;/m0./s1 | |||||||||||||||||||||||||||
Standard InChIKey | VBTZKFAHKJXHBA-PIONDTTLSA-N | |||||||||||||||||||||||||||
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O | |||||||||||||||||||||||||||
Canonical SMILES | CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O | |||||||||||||||||||||||||||
Purity | 98% | |||||||||||||||||||||||||||
Sequence | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | |||||||||||||||||||||||||||
PubChem Compound | 172197 | |||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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